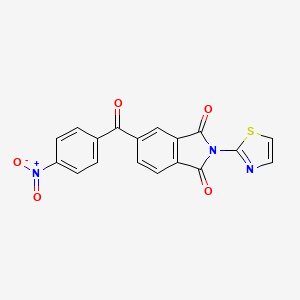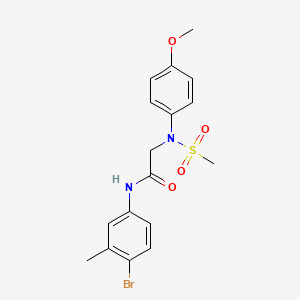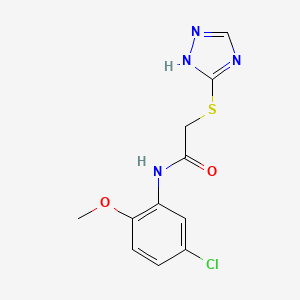
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as NBD, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is based on its ability to inhibit protein-protein interactions. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione binds to the hydrophobic pockets of proteins that are involved in protein-protein interactions, thereby preventing the interaction between the two proteins. This inhibition can lead to the activation of various cellular pathways that are involved in the regulation of cell growth, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione are related to its ability to inhibit protein-protein interactions. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells by inhibiting the interaction between p53 and MDM2. It has also been shown to inhibit angiogenesis by inhibiting the interaction between HIF-1α and ARNT. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been shown to have neuroprotective effects by inhibiting the interaction between Bcl-2 and BH3.
实验室实验的优点和局限性
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions and has been shown to have potential therapeutic applications in various diseases. However, 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione also has some limitations for lab experiments. It is a complex compound that requires careful attention to detail to ensure the purity and yield of the final product. It is also relatively expensive compared to other compounds that are used to study protein-protein interactions.
未来方向
There are several future directions for the study of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of more efficient synthesis methods for 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Another area of research is the identification of new protein-protein interactions that can be targeted by 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. Additionally, the potential therapeutic applications of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease, need to be further explored. Finally, the development of new analogs of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione with improved potency and selectivity is an area of research that holds great promise.
Conclusion:
In conclusion, 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been widely used in scientific research as a tool to study protein-protein interactions. It has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. The synthesis of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a complex process that requires careful attention to detail to ensure the purity and yield of the final product. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a potent inhibitor of protein-protein interactions and has several advantages for lab experiments. However, it also has some limitations, including its complexity and cost. There are several future directions for the study of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione, including the development of more efficient synthesis methods, the identification of new protein-protein interactions, and the development of new analogs with improved potency and selectivity.
合成方法
The synthesis of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a multi-step process that involves the reaction of 4-nitrobenzoic acid with thiosemicarbazide to form 4-nitrobenzoylhydrazide. This intermediate is then reacted with phthalic anhydride to form the final product, 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione. The synthesis of 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.
科学研究应用
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been widely used in scientific research as a tool to study protein-protein interactions. It has been shown to inhibit the interaction between various proteins, including p53-MDM2, Bcl-2-BH3, and HIF-1α-ARNT. This inhibition can lead to the activation of various cellular pathways that are involved in the regulation of cell growth, apoptosis, and angiogenesis. 5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
属性
IUPAC Name |
5-(4-nitrobenzoyl)-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O5S/c22-15(10-1-4-12(5-2-10)21(25)26)11-3-6-13-14(9-11)17(24)20(16(13)23)18-19-7-8-27-18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSGEPIELGYBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrobenzoyl)-2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R*,3R*)-1'-[(4-amino-2-pyridinyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4891574.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891583.png)
![2-{[1-(4-chloro-3-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4891587.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4891593.png)
![N-isopropyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891598.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B4891603.png)

![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891631.png)

![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)
![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)
